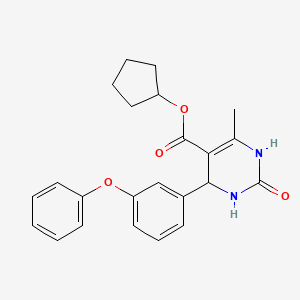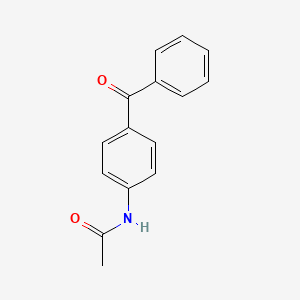![molecular formula C18H20N2O2 B5160464 3-methyl-N-[2-methyl-5-(propionylamino)phenyl]benzamide](/img/structure/B5160464.png)
3-methyl-N-[2-methyl-5-(propionylamino)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-[2-methyl-5-(propionylamino)phenyl]benzamide, also known as MP-10, is a small molecule that has been extensively studied for its potential applications in scientific research. MP-10 is a selective agonist of the mu-opioid receptor, which is a G protein-coupled receptor that plays a critical role in pain regulation, reward, and addiction.
科学的研究の応用
3-methyl-N-[2-methyl-5-(propionylamino)phenyl]benzamide has been extensively studied for its potential applications in scientific research. It has been shown to be a potent and selective agonist of the mu-opioid receptor, which makes it a valuable tool for studying the role of this receptor in pain regulation, reward, and addiction. 3-methyl-N-[2-methyl-5-(propionylamino)phenyl]benzamide has also been used to study the effects of chronic opioid exposure on the brain and to investigate potential treatments for opioid addiction.
作用機序
The mu-opioid receptor is a G protein-coupled receptor that is activated by endogenous opioid peptides such as endorphins and enkephalins, as well as by exogenous opioids such as morphine and fentanyl. When activated, the mu-opioid receptor inhibits the release of neurotransmitters such as substance P and glutamate, which are involved in pain signaling. 3-methyl-N-[2-methyl-5-(propionylamino)phenyl]benzamide binds selectively to the mu-opioid receptor and activates it, leading to the inhibition of pain signaling.
Biochemical and Physiological Effects:
3-methyl-N-[2-methyl-5-(propionylamino)phenyl]benzamide has been shown to produce potent analgesic effects in animal models of pain. It has also been shown to produce rewarding effects in animal models of addiction, indicating that it has abuse potential. 3-methyl-N-[2-methyl-5-(propionylamino)phenyl]benzamide has been shown to produce fewer side effects than traditional opioids such as morphine, which makes it a potentially valuable tool for pain management.
実験室実験の利点と制限
3-methyl-N-[2-methyl-5-(propionylamino)phenyl]benzamide has several advantages for use in lab experiments. It is a potent and selective agonist of the mu-opioid receptor, which makes it a valuable tool for studying the role of this receptor in pain regulation, reward, and addiction. 3-methyl-N-[2-methyl-5-(propionylamino)phenyl]benzamide has also been shown to produce fewer side effects than traditional opioids such as morphine, which makes it a potentially valuable tool for pain management. However, 3-methyl-N-[2-methyl-5-(propionylamino)phenyl]benzamide has some limitations for use in lab experiments. It has abuse potential, which means that it must be used with caution in studies of addiction. Additionally, it may not be suitable for use in all animal models of pain, as the effects of 3-methyl-N-[2-methyl-5-(propionylamino)phenyl]benzamide may differ depending on the species and strain of animal used.
将来の方向性
There are several potential future directions for research on 3-methyl-N-[2-methyl-5-(propionylamino)phenyl]benzamide. One area of interest is the development of new pain medications that are based on the structure of 3-methyl-N-[2-methyl-5-(propionylamino)phenyl]benzamide but have fewer side effects. Another area of interest is the development of new treatments for opioid addiction that target the mu-opioid receptor. Additionally, researchers may investigate the effects of chronic 3-methyl-N-[2-methyl-5-(propionylamino)phenyl]benzamide exposure on the brain and the potential long-term effects of 3-methyl-N-[2-methyl-5-(propionylamino)phenyl]benzamide use on pain sensitivity and addiction. Overall, 3-methyl-N-[2-methyl-5-(propionylamino)phenyl]benzamide is a valuable tool for scientific research and has the potential to lead to new treatments for pain and addiction.
合成法
3-methyl-N-[2-methyl-5-(propionylamino)phenyl]benzamide can be synthesized using a multi-step process that involves the reaction of 2-methyl-5-nitrophenylacetic acid with propionyl chloride to form 2-methyl-5-(propionylamino)phenylacetic acid. This intermediate is then coupled with 3-methylbenzoyl chloride in the presence of a coupling agent to form the final product, 3-methyl-N-[2-methyl-5-(propionylamino)phenyl]benzamide.
特性
IUPAC Name |
3-methyl-N-[2-methyl-5-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-4-17(21)19-15-9-8-13(3)16(11-15)20-18(22)14-7-5-6-12(2)10-14/h5-11H,4H2,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMACSYWDCAANBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[2-methyl-5-(propanoylamino)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-(acetyloxy)-1-[2,3-bis(acetyloxy)propyl]-2-methyl-1H-indole-3-carboxylate](/img/structure/B5160391.png)
![N~2~-(2-chlorophenyl)-N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5160396.png)
![4-methoxybenzyl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5160403.png)
amine hydrochloride](/img/structure/B5160409.png)
![butyl 4-{5-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5160410.png)
![4-fluoro-N-(4-methylphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B5160412.png)
![2-(2-methylphenyl)-8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5160427.png)
![1,1'-[oxybis(2,1-ethanediyloxy)]bis(4-chloro-2,6-dimethylbenzene)](/img/structure/B5160430.png)

![2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(2-methyl-4-nitrophenyl)amino]acrylonitrile](/img/structure/B5160451.png)
![methyl 5-(2-fluorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5160456.png)
![5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalic acid](/img/structure/B5160471.png)
![5-(3,4-dimethoxyphenyl)-N-[2-(methylthio)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5160478.png)
